molecular formula C26H16N4OS2 B2372337 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 477486-53-6

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No. B2372337
CAS RN: 477486-53-6
M. Wt: 464.56
InChI Key: RDSFUPFCDYXKKV-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound and is part of many synthetic and natural products . It has been studied for its potential biological activities, including as an anti-tubercular compound .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives involve classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .

Mechanism of Action

While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide” is not available, benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .

Future Directions

Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for specific applications .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4OS2/c31-24(30-26-29-22(15-32-26)25-28-20-12-6-7-13-23(20)33-25)18-14-21(16-8-2-1-3-9-16)27-19-11-5-4-10-17(18)19/h1-15H,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSFUPFCDYXKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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